Thermal Stability of CHBrClI vs. CHCl2I Under Simulated Cooking Conditions
CHBrClI exhibits distinct thermal stability under simulated cooking conditions compared to dichloroiodomethane (CHCl2I). In a study examining I/Br/Cl-THM behavior during heating, CHCl2I was found to be highly unstable, with >90% of this DBP removed during heating [1]. This instability can lead to concentration increases of other I-THMs including CHBrClI [1]. CHBrClI, in contrast to CHCl2I, maintains detectable concentrations under these same thermal conditions, making it a more reliable analytical target for exposure assessments in heated food matrices [1].
| Evidence Dimension | Thermal stability (degradation under heating) |
|---|---|
| Target Compound Data | CHBrClI remains detectable; does not exhibit >90% degradation |
| Comparator Or Baseline | CHCl2I: >90% removed during heating |
| Quantified Difference | Qualitative difference in stability; CHCl2I nearly completely degraded while CHBrClI persists |
| Conditions | Simulated cooking conditions with heating, presence of residual chlorine and table salt (KI or KIO3 fortified) |
Why This Matters
This differential thermal stability directly impacts analytical method selection and exposure assessment accuracy; using CHCl2I as a surrogate for I-THM exposure would systematically underestimate actual human exposure due to its thermal lability.
- [1] Yan M, et al. Behaviour of I/Br/Cl-THMs and their projected toxicities under simulated cooking conditions: Effects of heating, table salt and residual chlorine. J Hazard Mater. 2016;314:105-112. View Source
